Cas no 887578-93-0 (4-Pyridin-3-yl-butyramidine)

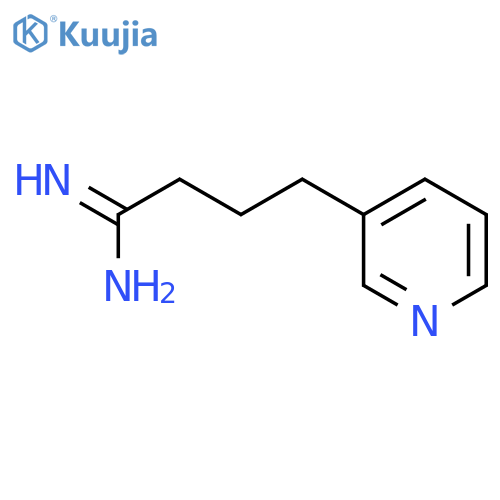

4-Pyridin-3-yl-butyramidine structure

商品名:4-Pyridin-3-yl-butyramidine

4-Pyridin-3-yl-butyramidine 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinebutanimidamide

- 4-pyridin-3-ylbutanimidamide

- 4-pyridin-3-yl-butyramidine

- I02-2916

- AKOS006292862

- 887578-93-0

- 4-(PYRIDIN-3-YL)BUTANIMIDAMIDE

- CYSTAMINESULFATE

- DTXSID30693106

- FT-0758139

- AC-5299

- 4-Pyridin-3-yl-butyramidine

-

- MDL: MFCD06656689

- インチ: InChI=1S/C9H13N3/c10-9(11)5-1-3-8-4-2-6-12-7-8/h2,4,6-7H,1,3,5H2,(H3,10,11)

- InChIKey: UYRFJJJSEKLZRY-UHFFFAOYSA-N

- ほほえんだ: C(CC1=CN=CC=C1)CC(=N)N

計算された属性

- せいみつぶんしりょう: 163.11100

- どういたいしつりょう: 163.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 62.8Ų

じっけんとくせい

- 密度みつど: 1.10

- PSA: 62.76000

- LogP: 2.14030

4-Pyridin-3-yl-butyramidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P225925-250mg |

4-Pyridin-3-yl-butyramidine |

887578-93-0 | 250mg |

$ 710.00 | 2022-06-03 | ||

| TRC | P225925-100mg |

4-Pyridin-3-yl-butyramidine |

887578-93-0 | 100mg |

$ 360.00 | 2022-06-03 | ||

| TRC | P225925-50mg |

4-Pyridin-3-yl-butyramidine |

887578-93-0 | 50mg |

$ 220.00 | 2022-06-03 |

4-Pyridin-3-yl-butyramidine 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

887578-93-0 (4-Pyridin-3-yl-butyramidine) 関連製品

- 887578-73-6(3-Pyridinepropanimidamide)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量